molecular formula C13H7Cl3O2 B1425165 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid CAS No. 1261984-79-5

5-Chloro-3-(3,4-dichlorophenyl)benzoic acid

Cat. No. B1425165
CAS RN: 1261984-79-5
M. Wt: 301.5 g/mol
InChI Key: RFBSGPNHCLXNKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-(3,4-dichlorophenyl)benzoic acid is a chemical compound with the molecular formula C13H7Cl3O2 . It has a molecular weight of 301.55 . The compound is also known by its IUPAC name, 3-chloro-5-(3,4-dichlorophenyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid consists of a benzene ring substituted with three chlorine atoms and a carboxylic acid group . The canonical SMILES representation of the molecule is C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl .

Scientific Research Applications

Inhibitor of Human Monoamine Oxidase (MAO)

5-Chloro-3-(3,4-dichlorophenyl)benzoic acid derivatives have been synthesized and tested as potential inhibitors of human monoamine oxidase (MAO), which is a mitochondrial enzyme involved in the metabolism of neurotransmitters . MAO inhibitors are used in the treatment of various neurological disorders, including depression and Parkinson’s disease. The inhibition of MAO-B, in particular, is a well-established approach in the treatment of Parkinson’s disease .

Neuroprotective Drugs

Due to its MAO inhibitory activity, derivatives of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid may serve as candidates for neuroprotective drugs. These compounds could potentially help in the management of neurodegenerative disorders by preventing neuronal degradation .

Antiviral Agents

Indole derivatives, which can be synthesized from compounds like 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, have shown potential as antiviral agents. They have been reported to exhibit inhibitory activity against various viruses, including influenza A and Coxsackie B4 virus .

Anti-inflammatory Activity

The indole nucleus, which can be part of the derivatives of 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, is known for its anti-inflammatory properties. These compounds could be used to develop new medications that help reduce inflammation in various medical conditions .

Anticancer Activity

Some indole derivatives have been found to possess anticancer activities. By acting on specific pathways, these compounds can inhibit the growth of cancer cells. The synthesis of such derivatives from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid could lead to the development of new anticancer drugs .

Antimicrobial Activity

The structural framework of indole, which can be derived from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid, has been associated with antimicrobial activity. This makes it a valuable scaffold for the development of new antimicrobial agents .

Antidiabetic Activity

Indole derivatives have also been reported to exhibit antidiabetic activity. These compounds could be used to manage diabetes by influencing blood sugar levels and improving insulin sensitivity .

Antimalarial Activity

The indole nucleus is present in many natural compounds with antimalarial activity. Derivatives synthesized from 5-Chloro-3-(3,4-dichlorophenyl)benzoic acid could potentially be explored for their use in treating malaria .

properties

IUPAC Name

3-chloro-5-(3,4-dichlorophenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3O2/c14-10-4-8(3-9(5-10)13(17)18)7-1-2-11(15)12(16)6-7/h1-6H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFBSGPNHCLXNKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=CC(=C2)Cl)C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50691260
Record name 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-3-(3,4-dichlorophenyl)benzoic acid

CAS RN

1261984-79-5
Record name 3',4',5-Trichloro[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50691260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Reactant of Route 2
Reactant of Route 2
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Reactant of Route 3
Reactant of Route 3
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Reactant of Route 4
Reactant of Route 4
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Reactant of Route 5
Reactant of Route 5
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid
Reactant of Route 6
Reactant of Route 6
5-Chloro-3-(3,4-dichlorophenyl)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.